2-Fluoro-4-(pentafluorosulfur)benzamide

Overview

Description

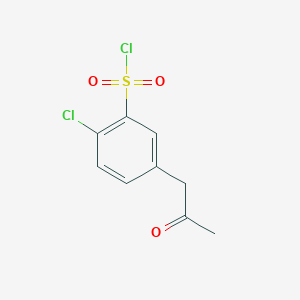

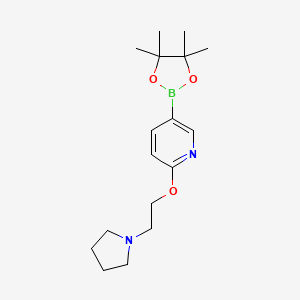

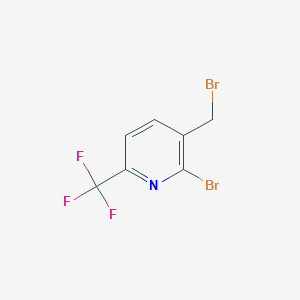

2-Fluoro-4-(pentafluorosulfur)benzamide is a chemical compound with the CAS Number: 1240257-30-0 . It has a molecular weight of 265.18 . The IUPAC name for this compound is 2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzamide . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(pentafluorosulfur)benzamide is 1S/C7H5F6NOS/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H2,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, 2-Fluoro-4-(pentafluorosulfur)benzamide is a liquid at room temperature . It has a molecular weight of 265.18 .Scientific Research Applications

Antimicrobial Activity

- Fluoro and trifluoromethyl derivatives of 2,2′-dithiobis(benzamides) have shown significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms, with some derivatives also displaying activity against Gram-negative strains. This suggests potential applications in developing antimicrobial agents (Carmellino et al., 1994).

Synthesis and Medicinal Chemistry

- Palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines using fluorinated compounds like 2-Fluoro-4-(pentafluorosulfur)benzamide is crucial in medicinal chemistry and synthesis. This process is broadly applicable due to the versatility in converting triflamide into a range of functional groups (Wang et al., 2009).

Fluorinated Heterocycles in Pharmaceutical Industry

- Rhodium(III)-catalyzed C-H activation and versatile coupling with 2,2-difluorovinyl tosylate has been used for the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. The process involves different reaction pathways depending on the directing group and has shown efficiency in synthesizing 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones (Wu et al., 2017).

Mechanistic Insights into Fluorocyclization

- Detailed mechanistic studies have been conducted on the fluorocyclization of o-styryl benzamide with cyclic hypervalent fluoroiodane reagents. These studies provide valuable insights for developing new reactions based on hypervalent fluoroiodane reagents, which are crucial for synthesis in organic chemistry (Yan et al., 2016).

Fluorination Reactions in Organic Synthesis

- The fluorination reactions of various derivatives have been explored, demonstrating the versatility of fluorinated compounds in synthesizing complex organic molecules. These reactions are significant for developing new synthetic routes in organic chemistry (Mori & Morishima, 1994).

Histone Deacetylase Inhibition for Antitumor Activity

- Some fluorinated benzamide derivatives, like 2-Fluoro-4-(pentafluorosulfur)benzamide, have shown potential in inhibiting histone deacetylase, which is a promising approach for cancer treatment. This opens up avenues for developing new antitumor agents (Saito et al., 1999).

Safety And Hazards

The safety information for 2-Fluoro-4-(pentafluorosulfur)benzamide is not fully available . The pictograms, signal word, hazard statements, and precautionary statements are yet to be confirmed . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name |

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F6NOS/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZCPRZWWLINPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F6NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(pentafluorosulfur)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)